molecular formula C11H19N3O B6272314 rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans CAS No. 1955530-81-0

rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans

Cat. No.: B6272314
CAS No.: 1955530-81-0
M. Wt: 209.3
InChI Key:
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Description

Rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans involves the synthesis of the oxan-3-yl moiety followed by the coupling of the pyrazol-5-yl moiety to the oxan-3-yl moiety. The final step involves the reduction of the imine to the amine.", "Starting Materials": [ "Ethyl pyrazole-5-carboxylate", "2,3-epoxypropanol", "Methanesulfonic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Ethyl pyrazole-5-carboxylate is reacted with 2,3-epoxypropanol in the presence of methanesulfonic acid to form the oxan-3-yl moiety.", "Step 2: The oxan-3-yl moiety is then reacted with sodium borohydride in methanol to reduce the carbonyl group to a hydroxyl group.", "Step 3: The resulting alcohol is then reacted with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is then reacted with sodium hydroxide to form the free base.", "Step 5: The free base is then coupled with formaldehyde to form the imine.", "Step 6: The imine is then reduced with sodium borohydride in methanol to form the amine.", "Step 7: The amine is then purified by recrystallization from diethyl ether and water to obtain rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans." ] }

CAS No.

1955530-81-0

Molecular Formula

C11H19N3O

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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